Erinacine C

Catalog No.
S638860
CAS No.
M.F
C25H38O6
M. Wt
434.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erinacine C

Product Name

Erinacine C

IUPAC Name

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1

InChI Key

DMPGFSQMXITJPT-ZCKYJUNOSA-N

Synonyms

erinacine C

Canonical SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)CO

Description

Erinacine C is a diterpenoid.
Erinacine C is a natural product found in Hericium erinaceus with data available.

Erinacine C is a secondary metabolite derived from the filamentous fungus Hericium erinaceus, commonly known as lion's mane mushroom. It belongs to the class of compounds known as cyathane diterpenoids, characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula for Erinacine C is C25H36O6C_{25}H_{36}O_{6} with a molecular weight of approximately 434.5 g/mol. This compound is notable for its potential neuroprotective effects and its ability to stimulate nerve growth factor synthesis, making it a subject of interest in neurobiology and pharmacology .

Erinacine C undergoes various chemical transformations, particularly involving oxidation and reduction reactions. One significant reaction involves the conversion of Erinacine C to Erinacine B through oxidation, which eliminates a hydroxymethyl group and introduces a formyl group. This transformation highlights the compound's reactivity and potential pathways for synthetic modifications . Additionally, Erinacine C can be hydrolyzed under specific conditions to yield its aglycone, which further emphasizes its chemical versatility .

Erinacine C exhibits several biological activities that make it valuable in medical research. Key findings include:

  • Neurogenesis: It significantly stimulates nerve growth factor synthesis, which is crucial for neuronal survival and differentiation, particularly in the context of neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Properties: Studies indicate that Erinacine C reduces the production of pro-inflammatory cytokines such as nitric oxide and interleukin-6 in activated microglial cells, suggesting its potential use in treating inflammation-related conditions .
  • Antioxidant Effects: The compound has been shown to enhance the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress .

The synthesis of Erinacine C can occur through natural extraction from Hericium erinaceus or via synthetic routes in laboratory settings. The natural extraction typically involves:

  • Cultivation: Growing Hericium erinaceus under controlled conditions to maximize biomass and metabolite production.
  • Extraction: Utilizing solvents such as ethanol or ethyl acetate to extract Erinacine C from the mycelium or fruiting bodies.
  • Purification: Employing chromatographic techniques (e.g., silica gel chromatography) to isolate Erinacine C from other metabolites .

Synthetic approaches may involve modifying related cyathane compounds or employing total synthesis techniques that replicate the natural biosynthetic pathways.

Research on Erinacine C has focused on its interactions with various biological systems:

  • Cell Culture Studies: In vitro studies demonstrate that Erinacine C modulates signaling pathways associated with inflammation and neuroprotection, including the NF-kB and Nrf2 pathways .
  • Animal Models: Preliminary studies in animal models indicate that Erinacine C can improve cognitive function and reduce neuroinflammation, supporting its potential therapeutic effects in vivo .

Erinacine C is part of a broader family of compounds known as erinacines, which includes several structurally related molecules. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Erinacine AC25H36O5C_{25}H_{36}O_{5}Strong NGF stimulant; lacks hydroxymethyl group
Erinacine BC25H36O6C_{25}H_{36}O_{6}Similar structure; presence of a formyl group
Erinacine DC27H42O8C_{27}H_{42}O_{8}Has additional hydroxyl groups; varies in bioactivity
HericenonesVariesAnother class of compounds from Hericium erinaceus; also stimulate NGF synthesis

Uniqueness of Erinacine C

Erinacine C is unique due to its specific structural features that allow it to effectively stimulate nerve growth factor synthesis while exhibiting strong anti-inflammatory properties. Unlike some other erinacines, it lacks certain functional groups that alter its reactivity and biological activity, making it particularly suited for therapeutic applications targeting neurodegenerative diseases.

The extensive research into Erinacine C's chemical properties and biological activities continues to unveil its potential as a significant compound in both medicinal chemistry and functional food industries.

XLogP3

1.4

Wikipedia

Erinacine C

Dates

Modify: 2023-07-20

Explore Compound Types